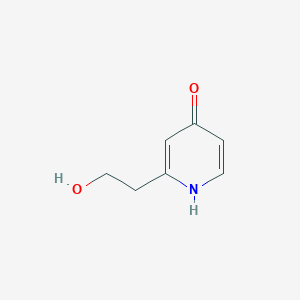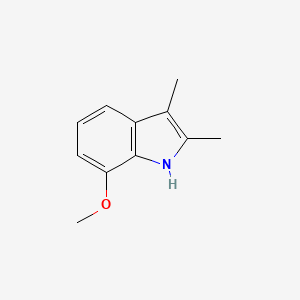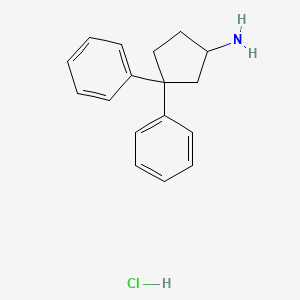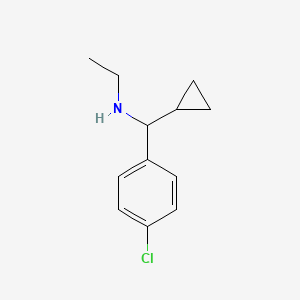![molecular formula C13H28N2O3Si3 B13957459 Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- CAS No. 32865-92-2](/img/structure/B13957459.png)
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of trimethylsilyl groups at positions 2, 4, and 5 enhances its stability and reactivity, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows: [ \text{Pyrimidine} + 3 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]} + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with various functional groups replacing the trimethylsilyl groups.
科学的研究の応用
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of nucleic acids and their analogs, given the structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to act as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-
- Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-5-[(trimethylsilyl)oxy]methyl-
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Comparison: Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is unique due to the specific positions of the trimethylsilyl groups, which influence its reactivity and stability Compared to Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-, the different positioning of the trimethylsilyl groups can lead to variations in chemical behavior and applications
特性
CAS番号 |
32865-92-2 |
|---|---|
分子式 |
C13H28N2O3Si3 |
分子量 |
344.63 g/mol |
IUPAC名 |
[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H28N2O3Si3/c1-19(2,3)16-11-10-14-13(18-21(7,8)9)15-12(11)17-20(4,5)6/h10H,1-9H3 |
InChIキー |
OQACNLHCXCYYLW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)






